2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one
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Description
2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.385. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- X-Ray Crystallography : Research involving similar compounds, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, utilizes X-ray crystallography for structural determination. Such studies reveal interesting aspects like the coplanarity of atoms in the pyran ring, differing from other similar compounds (Wang et al., 2005).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Compounds like 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile have been studied for their antimicrobial activities. These compounds show favorable results against a range of microbes, highlighting the potential of similar chromene derivatives in this field (Okasha et al., 2022).
Synthetic Methods and Reactions
- Synthesis and Reactions : Studies focus on the synthesis and reactions of related compounds, like 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. This includes investigation into various reactions and the formation of related compounds, providing insights into synthetic pathways (Pimenova et al., 2003).
Antitumor Agents
- Cytotoxic Activity Against Cancer Cell Lines : Analogs of 4-Amino-2H-benzo[h]chromen-2-one have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. This indicates the potential of such compounds in cancer research and treatment (Dong et al., 2010).
Quantum and Theoretical Studies
- Quantum and Theoretical Analysis : Quantum studies and thermodynamic properties of similar compounds, like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, have been conducted. This involves computational methods to understand electronic absorption spectra and reactivity descriptors (Halim & Ibrahim, 2022).
Properties
IUPAC Name |
2-(2-methoxyethylamino)-3-(4-methoxyphenyl)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-24-12-11-22-20-17(13-7-9-14(25-2)10-8-13)18-19(27-20)15-5-3-4-6-16(15)26-21(18)23/h3-10,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGAXWJBZWDTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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